2-(Pent-4-YN-1-YL)cycloheptan-1-OL
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Overview
Description
2-(Pent-4-YN-1-YL)cycloheptan-1-OL is an organic compound with the molecular formula C12H20O. It is characterized by a cycloheptane ring substituted with a hydroxyl group and a pentynyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-YN-1-YL)cycloheptan-1-OL typically involves the reaction of cycloheptanone with pent-4-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the carbonyl group of cycloheptanone. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-YN-1-YL)cycloheptan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Cycloheptanone derivatives
Reduction: Cycloheptane derivatives with varying degrees of saturation
Substitution: Halogenated cycloheptane derivatives
Scientific Research Applications
2-(Pent-4-YN-1-YL)cycloheptan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Pent-4-YN-1-YL)cycloheptan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate various biological processes, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(Pent-4-en-1-yl)cycloheptan-1-ol: Similar structure but with an alkene group instead of an alkyne group.
2-(Pent-4-yn-1-yl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cycloheptane ring
Uniqueness
The presence of both a hydroxyl group and an alkyne group allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-pent-4-ynylcycloheptan-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-5-8-11-9-6-4-7-10-12(11)13/h1,11-13H,3-10H2 |
InChI Key |
KVPVQZJYVXZDLD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1CCCCCC1O |
Origin of Product |
United States |
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